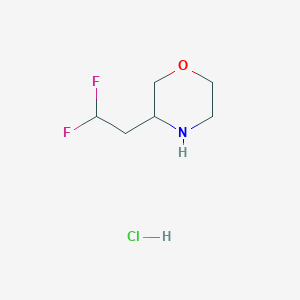

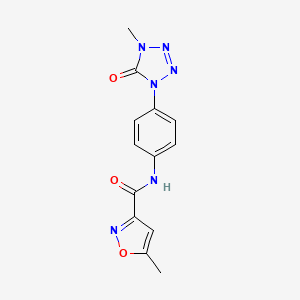

![molecular formula C26H22N4O B2727130 N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-84-2](/img/structure/B2727130.png)

N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds typically involves the reaction of a pyrrolo[2,3-d]pyrimidin-4-amine with the appropriate benzyl and phenyl derivatives . The exact synthesis route would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolo[2,3-d]pyrimidin-4-amine core suggests that the compound may have interesting electronic properties .Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be determined by its functional groups. For example, the amine group (-NH2) is a common site of reactivity in organic compounds .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the amine group could make the compound basic, while the aromatic rings could contribute to its stability and rigidity .Scientific Research Applications

Antifungal Applications

Research has shown that derivatives of pyrrolo[2,3-d]pyrimidin-4-amine, such as those containing heterocyclic compounds, exhibit significant antifungal effects against important types of fungi like Aspergillus terreus and Aspergillus niger. The antifungal activity is attributed to the structural modifications in the pyrimidine ring, which enhance the compounds' bioactivity against fungal species, indicating their potential as antifungal agents (Jafar et al., 2017).

Anticancer Properties

Another significant application of these compounds is in the development of anticancer agents. Derivatives designed as bioisosteric analogs of known anticancer agents have been evaluated for their antiproliferative activity on human colorectal cancer cell lines, demonstrating potential efficacy in inhibiting cancer cell proliferation. This suggests that structural variants of N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine could serve as promising leads in anticancer drug development (Loidreau et al., 2020).

Structural Characterization and Design

Significant efforts have also been focused on the structural characterization and synthesis of these compounds. NMR spectroscopy and other analytical techniques have been utilized to elucidate the structures of various N-substituted derivatives, providing insights into their chemical properties and potential for further modification to enhance their biological activities (Sørum et al., 2010).

Docking Studies and Synthesis Techniques

Additionally, research into facile synthesis methods and docking studies for these compounds has expanded our understanding of their interactions at the molecular level, which is crucial for drug design and development. These studies offer a foundation for the creation of more potent derivatives with specific biological targets (Bommeraa et al., 2019).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine are proangiogenic receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) . These receptors play a crucial role in the regulation of cell growth, survival, and differentiation .

Mode of Action

This compound: interacts with its targets by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the cells, leading to changes in cellular functions .

Biochemical Pathways

The compound affects the biochemical pathways associated with the aforementioned RTKs . By inhibiting these receptors, This compound disrupts the downstream signaling pathways, leading to the inhibition of cell growth and survival .

Pharmacokinetics

The pharmacokinetics of This compound It is known that the compound has the ability to inhibit interleukin 6 secretion in beas-2b cells .

Result of Action

The result of the action of This compound is the attenuation of proinflammatory cytokine and chemokine gene expression, and the reduction of macrophage infiltration .

Biochemical Analysis

Biochemical Properties

N-benzyl-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been reported to inhibit proangiogenic receptor tyrosine kinases (RTKs) including vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β) and epidermal growth factor receptor (EGFR), along with microtubule targeting . This suggests that it interacts with these enzymes and proteins, potentially altering their function and influencing biochemical reactions .

Cellular Effects

In terms of cellular effects, this compound has been found to inhibit interleukin 6 secretion in BEAS-2B cells . It also showed effective alleviation of psoriasis, including invasive erythema, swelling, skin thickening, and scales . These effects suggest that the compound influences cell function and may impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves attenuation of proinflammatory cytokine and chemokine gene expression, and the infiltration of macrophages . This suggests that the compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

In animal models, oral administration of different doses of a similar compound showed effective alleviation of psoriasis

Properties

IUPAC Name |

N-benzyl-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O/c1-31-22-14-12-21(13-15-22)30-17-23(20-10-6-3-7-11-20)24-25(28-18-29-26(24)30)27-16-19-8-4-2-5-9-19/h2-15,17-18H,16H2,1H3,(H,27,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQQHFGYIEMXSCM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

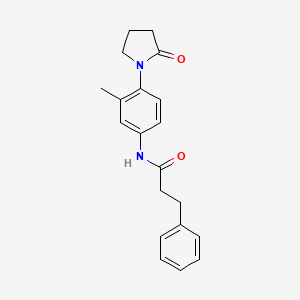

![N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2727051.png)

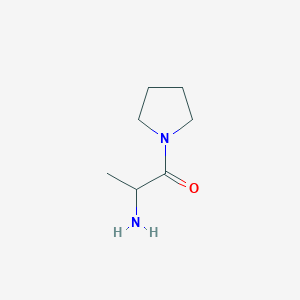

![Methyl 2-[(1-methylpyrazol-3-yl)amino]acetate](/img/structure/B2727056.png)

![N-(4-chlorophenyl)-2-{2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B2727057.png)

![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-methoxy-8-azabicyclo[3.2.1]octane](/img/structure/B2727060.png)

![1-[(5-chloro-2-ethoxyphenyl)sulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B2727065.png)

![Tert-butyl 2-[(2-methoxyethyl)amino]acetate](/img/structure/B2727066.png)

![methyl (2E)-3-[(3-chloro-4-fluorophenyl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate](/img/structure/B2727069.png)